![molecular formula C17H18N2O3S B4419038 N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide](/img/structure/B4419038.png)
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide
説明
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Despite its promising therapeutic potential, GW-501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to its performance-enhancing effects in athletes.
作用機序
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide exerts its pharmacological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, oxidative stress, and inflammation. By activating PPARδ, this compound increases the expression of genes that promote fatty acid oxidation, glucose uptake, and mitochondrial function, while decreasing the expression of genes that promote lipogenesis, gluconeogenesis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various tissues and organs, including skeletal muscle, liver, adipose tissue, heart, and brain. In skeletal muscle, this compound increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to enhanced endurance and exercise performance. In liver, this compound decreases the expression of genes involved in lipogenesis and gluconeogenesis, resulting in reduced hepatic steatosis and glucose production. In adipose tissue, this compound increases the expression of genes involved in adipogenesis and lipolysis, leading to reduced adiposity and improved lipid profile. In heart, this compound improves cardiac function and reduces pathological remodeling by enhancing mitochondrial function and reducing oxidative stress. In brain, this compound has been shown to improve cognitive function and protect against neurodegeneration by enhancing mitochondrial biogenesis and reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide has several advantages for laboratory experiments, such as its high potency, selectivity, and specificity for PPARδ, as well as its well-established pharmacokinetic and pharmacodynamic profiles. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as its banned status in sports and athletics.
将来の方向性
There are several future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide, such as:
1. Investigating its potential therapeutic applications in other diseases, such as cancer, neurodegeneration, and aging.
2. Developing safer and more effective analogs and derivatives of this compound with improved pharmacological profiles and reduced toxicity.
3. Elucidating the molecular mechanisms underlying its pharmacological effects and identifying novel targets and pathways for drug discovery.
4. Exploring its potential as a tool for studying the role of PPARδ in physiology and pathology, as well as for identifying new biomarkers and therapeutic targets.
5. Conducting more rigorous and comprehensive preclinical and clinical studies to evaluate its safety and efficacy in humans, and to determine its optimal dosage, duration, and mode of administration.
科学的研究の応用
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, atherosclerosis, and heart failure. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and LDL cholesterol, increase HDL cholesterol, enhance fatty acid oxidation, and decrease inflammation and oxidative stress in animal models and human subjects.
特性
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-6-7-15(23(18,21)22)10-16(11)19-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGIVMPNUHIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(anilinosulfonyl)-2-methylphenoxy]acetamide](/img/structure/B4418956.png)
![N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4418962.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B4418971.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418979.png)
![2-(4-chlorophenoxy)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4418987.png)
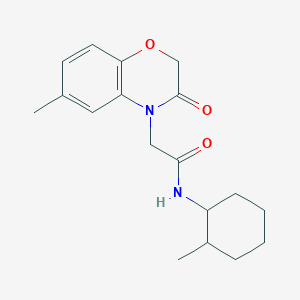
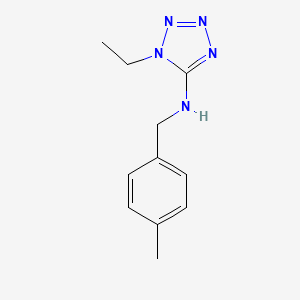
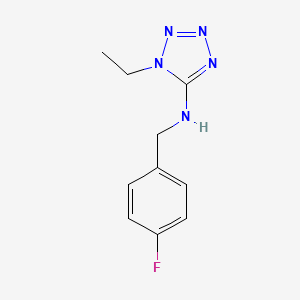
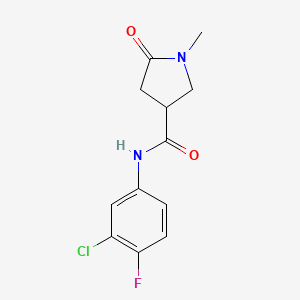
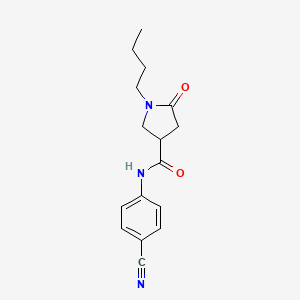
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylpropanamide](/img/structure/B4419021.png)
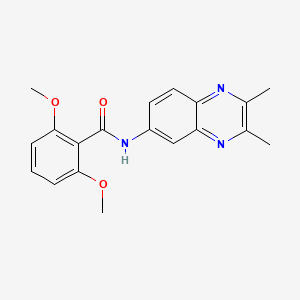
![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![2-(3,4-dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4419065.png)